molecular formula C15H16ClNO5S2 B7832500 (3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[(FURAN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[(FURAN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7832500
M. Wt: 389.9 g/mol
InChI Key: QHUZRQNYBPBVSS-GJZGRUSLSA-N
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Description

The compound “(3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[(FURAN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” is a complex organic molecule that features a combination of a chlorophenyl group, a sulfonyl group, a tetrahydrothiophene ring, and a furylmethylamine group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[(FURAN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” typically involves multiple steps:

    Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step may involve a nucleophilic substitution reaction where a chlorophenyl sulfonyl chloride reacts with the tetrahydrothiophene derivative.

    Attachment of the Furylmethylamine Group: This can be done through a reductive amination process where the furylmethylamine is coupled with the intermediate compound.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can occur at the nitro group if present, converting it to an amine.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, “(3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[(FURAN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “(3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[(FURAN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • **(3S,4R)-4-[(4-chlorophenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(2-furylmethyl)amine
  • **(3S,4R)-4-[(4-chlorophenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(2-thienylmethyl)amine
  • **(3S,4R)-4-[(4-chlorophenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(2-pyridylmethyl)amine

Uniqueness

The uniqueness of “(3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[(FURAN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(3S,4R)-4-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO5S2/c16-11-3-5-13(6-4-11)24(20,21)15-10-23(18,19)9-14(15)17-8-12-2-1-7-22-12/h1-7,14-15,17H,8-10H2/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUZRQNYBPBVSS-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)S(=O)(=O)C2=CC=C(C=C2)Cl)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CS1(=O)=O)S(=O)(=O)C2=CC=C(C=C2)Cl)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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